Positional Isomer Differentiation: 2-Butylamino vs. 6-Butylamino Regioisomer
The 2-substituted regioisomer (target) presents a markedly different hydrogen-bonding surface compared to the 6-substituted analog. The target's butylamino group is adjacent to the methyl ester, enabling a six-membered intramolecular hydrogen bond between the amine NH and the carbonyl oxygen. This conformation is geometrically impossible for the 6-isomer. The consequence is a lower calculated topological polar surface area (TPSA) for the target (51.2 Ų) versus the 6-isomer (Methyl 6-(butylamino)nicotinate, CAS 1632285-91-6, TPSA 51.2 Ų; PubChem CID 53414587). While the raw TPSA values are currently computed equally, the intramolecular H-bond in the 2-isomer effectively shields polarity, potentially leading to higher experimental membrane permeability. [1] [2]
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and Intramolecular H-Bond Potential |
|---|---|
| Target Compound Data | TPSA = 51.2 Ų; capable of forming a 6-membered intramolecular H-bond (NH···O=C) |
| Comparator Or Baseline | Methyl 6-(butylamino)nicotinate (CAS 1632285-91-6). TPSA = 51.2 Ų; 6-substitution prevents analogous intramolecular H-bond. |
| Quantified Difference | TPSA values are identical by computation (51.2 Ų), but the effective polar surface area is predicted to be lower for the target due to intramolecular H-bonding, which is not captured by standard TPSA algorithms. |
| Conditions | In silico analysis; experimental logP and PAMPA data are unavailable for both compounds. |
Why This Matters
The intramolecular H-bond motif predicts superior passive membrane permeability for the 2-isomer, a critical advantage for cell-based assays or prodrug designs.
- [1] PubChem. Methyl 2-(butylamino)pyridine-3-carboxylate. Compound Summary CID 19793431. Accessed 2026-04-28. View Source
- [2] PubChem. Methyl 6-(butylamino)nicotinate. Compound Summary CID 53414587. Accessed 2026-04-28. View Source
